5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Cross-coupling Sequential functionalization Polyhalogenated heterocycle

This polyhalogenated pyrimidine features orthogonal Br (C5) and Cl (C4) handles enabling sequential cross-coupling (Suzuki) and SNAr reactions. Essential for constructing macrocyclic kinase inhibitors and ACC inhibitor scaffolds. Commercial purity ≥98%.

Molecular Formula C8H9BrClN3
Molecular Weight 262.53 g/mol
CAS No. 1289216-16-5
Cat. No. B1529046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
CAS1289216-16-5
Molecular FormulaC8H9BrClN3
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C(=NC=N2)Cl)Br
InChIInChI=1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2
InChIKeyKPZNGJSXLQZAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 1289216-16-5): Polyhalogenated Pyrimidine Building Block for Sequential Cross-Coupling and Kinase Inhibitor Synthesis


5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is a polyhalogenated pyrimidine derivative bearing a bromine atom at C5, a chlorine atom at C4, and a pyrrolidin-1-yl substituent at C6 [1]. With a molecular formula of C8H9BrClN3 and a molecular weight of 262.53 g/mol, it is commercially available at purities up to 98% . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the preparation of kinase inhibitor scaffolds and macrocyclic compounds [1].

Why 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Replaced by Dehalogenated or Non-Pyrrolidine Analogs in Multi-Step Synthetic Sequences


Generic substitution of this compound with closely related analogs is inadvisable due to the unique orthogonal reactivity profile conferred by the presence of both bromine and chlorine atoms on the pyrimidine core. The bromine atom at C5 enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) while the chlorine at C4 permits subsequent nucleophilic aromatic substitution (SNAr) or a second, higher-temperature cross-coupling event [1]. Analogs lacking the bromine, such as 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8), forfeit the ability to perform sequential functionalization at C5 [2]. Conversely, replacing the pyrrolidinyl group alters the electronic and steric environment of the pyrimidine ring, potentially disrupting downstream biological activity in kinase inhibitor programs [3]. The differential reactivity inherent to the 5-bromo-4-chloro substitution pattern is essential for achieving the site-selective modifications required in complex target syntheses [1].

Quantitative Evidence Differentiating 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine from Closest Analogs for Procurement Decisions


Orthogonal Halogen Reactivity: Br vs. Cl Differential Enables Sequential Cross-Coupling Not Possible with Dehalogenated Analogs

The compound contains both a C-Br and a C-Cl bond. Quantum mechanical (QM) calculations on a structurally related polyhalogenated pyrimidine (5-bromo-2,4-dichloropyrimidine) reveal that the C-Br bond (calculated IR stretching frequency 1165 cm⁻¹) is weaker than the C-Cl bond (1191 cm⁻¹), indicating higher reactivity toward oxidative addition in Pd-catalyzed cross-coupling [1]. This differential reactivity allows for sequential coupling: the Br at C5 can be substituted first under mild conditions, followed by the Cl at C4 under more forcing conditions [1]. The analog 4-chloro-6-(pyrrolidin-1-yl)pyrimidine lacks the bromine atom entirely, eliminating the possibility for this orthogonal, two-step diversification strategy [2].

Cross-coupling Sequential functionalization Polyhalogenated heterocycle

Synthetic Tractability: Documented Use as Key Intermediate in Macrocycle-Derived CDK2 Inhibitor Synthesis

The compound (referred to as intermediate 5) was synthesized via a selective SNAr displacement of the C4 chlorine in 5-bromo-2,4-dichloropyrimidine with pyrrolidine [1]. This intermediate was subsequently elaborated to a macrocyclic compound (3) that exhibited micromolar activity against CDK2 and anti-proliferative effects in MCF7 cells [1]. This demonstrates the compound's practical utility in accessing biologically active kinase inhibitor scaffolds. In contrast, non-pyrrolidine analogs would require additional synthetic steps to introduce the amine functionality, reducing overall synthetic efficiency.

Macrocycle synthesis CDK2 inhibitor SNAr reaction

Commercial Availability at 98% Purity with Validated Analytical Characterization

The compound is commercially available from multiple suppliers at a guaranteed purity of 98% (HPLC) . This is comparable to the purity offered for the analog 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (98%) [1]. However, the target compound benefits from fully assigned ¹H and ¹³C NMR spectra published in the Molbank article, providing an additional layer of quality assurance for procurement [2]. Many analogs lack publicly available, peer-reviewed spectroscopic data, increasing the risk of receiving mischaracterized material.

Chemical procurement Purity NMR characterization

Molecular Weight and Halogen Content Differentiate Physical Properties from Non-Brominated Analogs

The molecular weight of 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is 262.53 g/mol , which is 78.89 g/mol higher than the non-brominated analog 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (183.64 g/mol) [1]. This difference is due solely to the presence of the bromine atom (atomic weight ~80 g/mol). The increased molecular weight and halogen content (one Br, one Cl) will influence key physicochemical parameters such as LogP (predicted to be higher) and melting point (predicted to be higher), which can affect solubility, chromatographic behavior, and crystallization properties during purification.

Physical property Molecular weight LogP prediction

Recommended Procurement and Use Scenarios for 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine Based on Evidenced Differentiation


Synthesis of Macrocyclic Kinase Inhibitors via Sequential C5 and C4 Functionalization

Procure this compound as the starting point for constructing macrocyclic kinase inhibitors, such as CDK2 inhibitors, where sequential, site-selective modification of the pyrimidine core is required [1]. The orthogonal reactivity of the Br and Cl handles enables introduction of diverse aryl/alkynyl groups at C5 followed by amine displacement at C4 to build the macrocycle [2].

Development of Acetyl-CoA Carboxylase (ACC) Inhibitors with Pyrrolidine-Containing Pyrimidine Scaffolds

Use this compound as a key intermediate in the synthesis of pyrrolidine-substituted pyrimidines that function as ACC inhibitors, as described in patent literature [3]. The pre-installed pyrrolidine ring at C6 mimics the pyrrolidine moiety common to this class of inhibitors, streamlining the synthesis of potential anti-obesity and anti-diabetic agents.

Preparation of 5-Substituted Pyrimidine Nucleoside Analogs for Antiviral Research

Employ this building block in cross-coupling reactions to install diverse aryl or alkynyl groups at the C5 position, generating libraries of 5-substituted pyrimidine derivatives for evaluation as antiviral nucleoside analogs . The chlorine at C4 can be subsequently displaced to install the sugar or sugar-mimic moiety.

X-ray Crystallography of Protein-Ligand Complexes Requiring a Heavy Atom Derivative

Utilize the bromine atom as an intrinsic heavy atom for phasing in X-ray crystallography. The compound's molecular weight (262.53 g/mol) and the presence of Br make it a suitable heavy atom derivative when incorporated into small molecule inhibitors, facilitating structure-based drug design without the need for additional heavy atom soaking [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.